N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. Its synthesis typically involves coupling reactions using activating agents like HATU and purification via reverse-phase chromatography .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-33-18-12-10-17(11-13-18)30-24(32)23-22(19-4-2-3-5-20(19)28-23)29-25(30)34-14-21(31)27-16-8-6-15(26)7-9-16/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEBDFFUIVCNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs reported in the literature. Key differences in substituents, synthesis, and hypothesized biological effects are highlighted.
Structural Analogues of Pyrimido[5,4-b]indole Derivatives
Key Observations:
Substituent Effects: The 4-fluorophenyl group on the acetamide nitrogen (target compound) may enhance metabolic stability and lipophilicity compared to the 4-ethylphenyl group in ’s analog . The 4-methoxyphenyl substituent at position 3 (target) vs.
Synthesis : Yields for related sulfanyl-acetamide conjugates range from 70–79% when using TFAA in acetonitrile (), while HATU-mediated methods () are efficient but require chromatographic purification .
Physicochemical and Crystallographic Properties
- Solubility : The 4-methoxyphenyl group increases hydrophilicity relative to unsubstituted phenyl analogs, while the fluorine atom balances lipophilicity .
- Hydrogen Bonding : Crystal structures of related N-sulfonyl acetamides () reveal intramolecular C–H···O and N–H···O interactions that stabilize conformation, suggesting similar behavior in the target compound .
Biological Activity
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity. The key features of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C25H22FN3O3S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | GRSHAFZZAWZFDO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 4-fluoroaniline : This can be achieved through the nitration of fluorobenzene followed by reduction.
- Synthesis of 4-methoxybenzaldehyde : Methylation of 4-hydroxybenzaldehyde is performed.
- Formation of the quinazolinone core : This involves reacting 4-methoxybenzaldehyde with anthranilic acid under acidic conditions.
- Coupling reactions : The final step involves coupling the quinazolinone intermediate with 4-fluoroaniline and acetic anhydride under controlled conditions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and inhibiting specific kinases involved in cell signaling pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit certain protein kinases that play crucial roles in cell division and survival:
- Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, preventing their phosphorylation activity.
- Induction of Apoptosis : By disrupting signaling pathways associated with cell survival, it promotes programmed cell death in malignant cells.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Lung Cancer Cells : A study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in A549 lung cancer cells.
- Breast Cancer Research : Another investigation highlighted its efficacy against MCF-7 breast cancer cells, where it was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)benzamide | Simple amide structure | Moderate anticancer |
| 3-(4-methoxyphenyl)-2-sulfanyl-5,6-dihydrothieno[3,2-d]pyrimidin | Thienopyrimidine core | Anticancer |
| N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-... | Similar substitutions | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
